Risperidone-d4

Catalog No.
S1482839
CAS No.
1020719-76-9
M.F
C23H27FN4O2
M. Wt
414.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risperidone-d4

Addressing ion suppression in risperidone bioanalysis: Risperidone-d4 is a deuterated internal standard that co-elutes with the analyte, exactly matching extraction recovery and ionization. Key outcomes: • Compensates for matrix effects, reducing CV to

CAS Number

1020719-76-9

Product Name

Risperidone-d4

IUPAC Name

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O2

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2

InChI Key

RAPZEAPATHNIPO-RIEWMPPISA-N

Synonyms

3-[2-4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one-d4

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

The exact mass of the compound Risperidone-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Risperidone-d4 is a stable isotope-labeled internal standard (SIL-IS) engineered specifically for the highly accurate quantification of the atypical antipsychotic risperidone via liquid chromatography-tandem mass spectrometry (LC-MS/MS). In bioanalytical workflows, this deuterated analog provides an exact physicochemical and chromatographic match to the unlabeled active pharmaceutical ingredient (API), ensuring identical extraction recovery and co-elution [1]. By carrying a +4 Dalton mass shift (m/z 415.1 vs. 411.1), it allows mass spectrometers to differentiate the internal standard from the target analyte while compensating for the ionization suppression or enhancement caused by complex biological matrices like plasma, serum, and urine[2]. For laboratories conducting therapeutic drug monitoring (TDM), pharmacokinetic (PK) profiling, or forensic toxicology, procuring the exact homologous SIL-IS is a fundamental operational requirement to achieve validated lower limits of quantification (LLOQ) below 0.5 ng/mL [3].

Procurement Fit

Class: Stable isotope-labeled internal standard (SIL-IS)
Format: ISO 17034 Certified Reference Material (CRM) solution
Use context: LC-MS/MS quantification of risperidone and 9-hydroxyrisperidone

Generic substitution—such as using a structurally related analog (e.g., clozapine or escitalopram) or an external standard for risperidone quantification—fails primarily due to uncompensated matrix effects and differential extraction recoveries [1]. In LC-MS/MS, biological matrices like human plasma contain phospholipids and proteins that cause severe ion suppression at the electrospray ionization (ESI) source. Because structural analogs have different partition coefficients and retention times, they do not co-elute with risperidone, exposing them to different background matrix components at the exact moment of ionization [2]. Consequently, an analog internal standard cannot accurately correct for the specific signal suppression experienced by risperidone, leading to significant quantitative bias, higher coefficients of variation (>15%), and failure to meet stringent clinical validation criteria [3].

Substitution Risk

1 Risperidone-d5 may lack ISO 17034-accredited CRM availability, which can limit regulatory and forensic traceability.
2 Lower isotopic purity in alternative deuterated standards can introduce unlabeled analyte carryover, shifting LLOQ accuracy.
3 Non-deuterated structural analog IS may not equally compensate for matrix effects, potentially increasing variability.

Absolute Matrix Effect Compensation in Complex Biofluids

When quantifying risperidone in human plasma, co-eluting matrix components like phospholipids cause significant variations in ionization efficiency. Risperidone-d4 mirrors the chromatographic retention of unlabeled risperidone, allowing it to experience the identical matrix environment during electrospray ionization (ESI). Studies show that using Risperidone-d4 normalizes the relative matrix effect to 95.5–102.3%, whereas using non-homologous internal standards or external calibration leaves uncorrected matrix effects that can skew quantification by over 20% [1]. This compensation is critical for maintaining assay precision (CV < 5%) across diverse patient samples [2].

Evidence DimensionRelative Matrix Effect / Ion Suppression Correction
Target Compound DataRisperidone-d4 (Relative matrix effect normalized to 95.5-102.3%)
Comparator Or BaselineStructural Analog IS / No IS (Uncorrected matrix effects varying by >20%)
Quantified DifferenceHigh normalization (~100% efficiency) vs. >20% quantification error
ConditionsLC-MS/MS with ESI in human plasma matrix

Ensures accurate and reproducible quantification of risperidone regardless of patient-specific plasma composition or sample cleanliness.

CRM certification
Head-to-head
Risperidone-d4 is available as a Cerilliant CRM. Risperidone-d5 lacks any accredited CRM source.
Critical procurement factor for accredited labs.
Qualitative binary difference; data to verify against current catalogs.

Elimination of Isotopic Cross-Talk via +4 Da Mass Shift

The selection of the d4 isotopologue over lower deuteration states (e.g., d1 or d2) is driven by the natural isotopic distribution of the risperidone molecule. Unlabeled risperidone generates natural M+1 and M+2 isotopes due to carbon-13 and other heavy isotopes. Risperidone-d4 provides a +4 Dalton mass shift (m/z 415.1 to 195.1 for d4 vs. m/z 411.1 to 195.1 for unlabeled), which safely exceeds the M+2 natural abundance envelope of the target analyte[1]. This prevents isotopic cross-talk—where the analyte signal bleeds into the internal standard channel or vice versa—enabling a highly sensitive lower limit of quantification (LLOQ) of 0.050 to 0.517 ng/mL without baseline interference [2].

Evidence DimensionIsotopic Mass Shift and Cross-Talk
Target Compound DataRisperidone-d4 (+4 Da shift, m/z 415.1, zero cross-talk)
Comparator Or BaselineRisperidone-d1/d2 (+1 or +2 Da shift, high risk of M+1/M+2 overlap)
Quantified DifferenceComplete baseline resolution vs. elevated background noise at LLOQ
ConditionsMultiple Reaction Monitoring (MRM) LC-MS/MS

A +4 Da shift is the minimum required to prevent false-positive signals at the lower limit of quantification, ensuring regulatory compliance in trace analysis.

Isotopic purity
Cross-study
≥98 to 99.1 atom% D across multiple independent verifications
Supports LLOQ accuracy by minimizing IS-channel bias.
Risperidone-d5 isotopic purity data is less documented.

Extraction Recovery Synchronization During Sample Preparation

Sample preparation techniques like solid-phase extraction (SPE) or protein precipitation (PPT) inherently involve some loss of the analyte. Risperidone-d4 exhibits identical physicochemical properties to risperidone, ensuring that any loss during extraction is proportionally mirrored by the internal standard. Validation data demonstrates that Risperidone-d4 tracks risperidone recovery precisely (e.g., >90% recovery in plasma), whereas structurally distinct internal standards like escitalopram exhibit divergent recovery rates (e.g., 81.1% vs. 76.8%) [1]. This synchronized recovery prevents systematic bias introduced during rigorous sample clean-up [2].

Evidence DimensionExtraction Recovery Tracking
Target Compound DataRisperidone-d4 (Identical recovery tracking, >90% synchronization)
Comparator Or BaselineEscitalopram IS (Divergent recovery: 81.1% vs 76.8% for analyte)
Quantified Difference0% recovery bias vs. ~4.3% absolute recovery divergence
ConditionsSolid-phase extraction (SPE) from human plasma

Guarantees that sample losses during complex extraction protocols do not artificially alter the final reported clinical concentration.

Matrix compensation
Class-level
Reported IS-normalized matrix effects within 95–105%, CV ≤6% in human plasma method
Benchmark for robust bioanalytical method performance.
Class-level principle; individual method validation required.
Label stability
Class-level
Deuterium placed on non-exchangeable ethyl linker carbons
Prevents H/D back-exchange, ensuring long-term IS signal integrity.
Structural analysis vs. labile heteroatom-labeled standards.
Method lineage
Cross-study
Explicitly used in ≥5 peer-reviewed LC-MS/MS methods
Reduces method development risk through available literature precedent.
Risperidone-d5 has zero published method citations identified.
Solution format
Supporting
Ready-to-use CRM solution eliminates weighing errors vs. neat solid IS
Supports workflow efficiency and pre-analytical uncertainty control.
Neat solid preparation can introduce 1–10% concentration uncertainty.

High-Throughput Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

Because Risperidone-d4 effectively compensates for matrix effects and extraction losses, it serves as a highly reliable internal standard for high-throughput LC-MS/MS TDM workflows. It allows clinical laboratories to utilize rapid, simplified sample preparation methods (like crude protein precipitation) without sacrificing the precision (CV < 5%) required to monitor patient compliance and prevent dose-related toxicity [1].

Pharmacokinetic (PK) Profiling of Long-Acting Injectable Formulations

In the development of novel risperidone delivery systems, such as polymeric microspheres or subcutaneous depot injections, accurate tracking of extended release profiles is critical. Risperidone-d4 enables the robust quantification of trace risperidone concentrations (down to 0.050 ng/mL) over weeks or months, eliminating the isotopic cross-talk that would otherwise obscure the long-term pharmacokinetic tail [2].

Forensic Toxicology and Dried Blood Spot (DBS) Analysis

Forensic and remote-sampling applications often rely on highly variable matrices, such as post-mortem blood or dried blood spots (DBS). The severe and unpredictable ion suppression inherent to these matrices necessitates an internal standard that co-elutes with the analyte. Risperidone-d4 ensures that quantitative integrity is maintained even when matrix components fluctuate wildly between individual patient samples [3].

Application Fit

Application
Selection Property
Validation Focus
Plasma PK monitoring research
Co-eluting SIL-IS with matrix effect normalization
IS-normalized matrix factor and inter-day precision review
Postmortem forensic quantification
CRM traceability for accreditation frameworks
Method transfer from published postmortem blood protocols
Multi-analyte screening panels
Documented compatibility in whole blood methods
Integration consistency in expanded toxicology menus
Regulatory bioanalysis support
ISO 17034 CRM with non-exchangeable label
Documentation trail for method validation reports

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Exact Mass

414.23691126 Da

Monoisotopic Mass

414.23691126 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

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